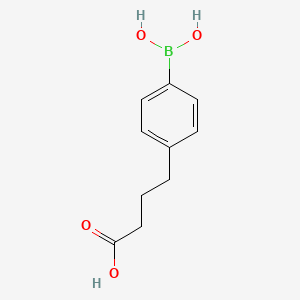
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is a complex organic compound with the molecular formula C16H20N4O This compound features a piperazine ring substituted with an isopropyl group and a pyridazine ring, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Isopropyl-piperazin-1-yl)-phenol: A simpler analog with similar structural features but lacking the pyridazine ring.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another related compound with a nitrophenyl group instead of the pyridazine ring.
Uniqueness
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O/c1-13(2)20-9-11-21(12-10-20)17-8-7-16(18-19-17)14-3-5-15(22)6-4-14/h3-8,13,22H,9-12H2,1-2H3 |
Clave InChI |
OYDTVKANQAUKHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chloroethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8365438.png)







![1,9-Diaza-3,7-dioxaspiro[4.4]nonane-2,8-dithione](/img/structure/B8365486.png)





